3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine
Description
3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is a pyridazine-based heterocyclic compound with a cyclopropyl substituent at position 3 and a complex methoxy-linked side chain at position 4. The side chain consists of a piperidin-4-ylmethyl group acylated by oxane-2-carbonyl, introducing a tetrahydropyran-derived carbonyl moiety. Pyridazine derivatives are known for diverse biological activities, including antimicrobial, antiviral, and cardiovascular effects .
Properties
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(17-3-1-2-12-24-17)22-10-8-14(9-11-22)13-25-18-7-6-16(20-21-18)15-4-5-15/h6-7,14-15,17H,1-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPFHUKFALZHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the cyclopropylpyridazinyl group, followed by its attachment to a piperidinyl group through an oxymethyl linkage. The final step involves the incorporation of the oxanyl group to complete the structure. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its effects on various diseases, including cancer and neurological disorders, to develop new treatments and drugs.
Industry
In industry, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications in electronics, aerospace, and automotive industries.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity and influence various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and inferred properties of the target compound and its analogs:
*Inferred based on pyridazine derivative activities .
Key Observations:
Substituent at Position 3: The cyclopropyl group in the target compound and BK64310 () may enhance lipophilicity and metabolic stability compared to the chloro substituent in ’s compound. The chloro group in ’s compound could enhance electrophilic interactions with biological targets, contributing to its reported antiplatelet and antibacterial effects .
Substituent at Position 6: The target compound’s piperidinyl-oxane carbonyl side chain introduces a rigid, oxygen-rich moiety, which may improve hydrogen-bonding capacity and solubility compared to the piperazinyl-chlorophenoxy chain in ’s compound. The pyrazine ring’s nitrogen atoms could enhance π-π stacking or metal coordination .
Biological Activity Trends :
- ’s compound demonstrates broad activity due to its chloro-aromatic and piperazine-propyl groups, which are associated with membrane permeability and target engagement (e.g., bacterial enzymes or viral proteases) .
- The target compound’s oxane-carbonyl group may confer unique solubility or stability advantages, though empirical data is needed to confirm its efficacy.
Biological Activity
3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyridazine core, along with a piperidinyl group linked through an oxymethyl connection. The unique combination of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H27N3O3 |
| Molecular Weight | 345.44 g/mol |
| CAS Number | 2319850-34-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit certain enzyme activities, contributing to its potential therapeutic effects in various diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain pathways.
- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and cellular signaling.
Biological Activity Studies
Recent research has highlighted the compound's potential in several therapeutic areas, particularly in oncology and neuropharmacology.
Case Study: Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- SK-OV-3 (ovarian carcinoma)
These studies indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| SK-OV-3 | 12.8 | Caspase pathway activation |
Therapeutic Applications
The compound is being explored for its potential applications in treating:
- Cancer : Due to its cytotoxic properties against tumor cells.
- Neurological Disorders : Its interaction with neurotransmitter receptors suggests possible benefits in conditions like anxiety and depression.
- Inflammatory Diseases : As a selective COX-2 inhibitor, it may serve as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine, and what reaction conditions are critical for optimizing yield?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine core via cyclization of hydrazine with dicarbonyl precursors under controlled pH (4.5–6.0) and temperature (60–80°C) .
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution using cyclopropylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF .
- Step 3 : Coupling of the oxane-carbonyl-piperidine moiety via Mitsunobu reaction (DIAD, PPh₃) in DMF at 0–5°C to preserve stereochemistry .
- Yield optimization requires strict control of solvent polarity (DMF > THF) and exclusion of moisture .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to resolve piperidine methoxy protons (δ 3.5–4.0 ppm) and oxane carbonyl carbons (δ 170–175 ppm) .
- HRMS : ESI+ mode to confirm molecular ion [M+H]⁺ (calculated for C₂₀H₂₅N₃O₄: 396.1918) .
- X-ray crystallography (if crystalline) to validate spatial arrangement of the cyclopropyl and piperidine groups .
Q. What structural features of this compound suggest potential biological activity?
- Answer :
- Pyridazine core : Known to interact with ATP-binding pockets in kinases and receptors .
- Cyclopropyl group : Enhances metabolic stability and membrane permeability .
- Oxane-carbonyl-piperidine : Mimics peptide backbones, enabling hydrogen bonding with proteases or GPCRs .
- Comparative studies of analogs (e.g., 3-chloro-6-piperidinylmethoxy derivatives) show nanomolar affinity for serotonin receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activity data for pyridazine derivatives with similar substituents?
- Answer : Contradictions often arise from:
- Assay Variability : Standardize assays (e.g., FRET vs. radioligand binding for enzyme inhibition) .
- Stereochemical Purity : Use chiral HPLC to isolate enantiomers, as racemic mixtures may obscure activity .
- Solubility Effects : Compare activity in DMSO vs. PEG-400 vehicles; poor solubility may reduce bioavailability .
- Metabolic Stability : Pre-screen compounds in microsomal assays (e.g., human liver microsomes) to rule out rapid degradation .
Q. What strategies are recommended for optimizing the compound’s selectivity toward specific biological targets?
- Answer :
- SAR Studies :
- Modify the oxane ring (e.g., replace with tetrahydropyran) to alter steric bulk and hydrogen-bonding capacity .
- Replace cyclopropyl with fluorinated alkyl groups to enhance hydrophobic interactions .
- Computational Docking : Use Schrödinger Glide to predict binding modes with kinase domains (e.g., JAK2 vs. EGFR) .
- In Vitro Profiling : Screen against panels of 50+ kinases/receptors to identify off-target effects .
Q. How does the electronic environment of the pyridazine ring influence reactivity in further functionalization?
- Answer :
- Electrophilic Substitution : The electron-deficient pyridazine ring favors reactions at the 4-position (meta to N atoms). Use HNO₃/H₂SO₄ for nitration (60% yield) .
- Nucleophilic Aromatic Substitution : Activate with Cl substituents (e.g., 3-Cl-pyridazine) for displacement by amines or thiols .
- Cross-Coupling : Suzuki-Miyaura coupling (Pd(OAc)₂, SPhos ligand) at the 6-position with aryl/heteroaryl boronic acids .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Answer :
- Rodent Models :
- Plasma Stability : IV administration in Sprague-Dawley rats with LC-MS/MS quantification (T½ > 2 hours preferred) .
- Brain Penetration : Measure brain/plasma ratio (logBB > -1.0) using microdialysis .
- Metabolite Identification : Use bile-duct cannulated rats to collect and characterize major Phase I/II metabolites .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., exact temperature ramps, solvent batches) to ensure consistency .
- Contradictory Bioactivity : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Safety : Handle cyclopropyl intermediates under inert atmosphere due to peroxide formation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
